molecular formula C20H28O2 B8551807 6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2-methyl-2,3-dihydro-1-benzofuran CAS No. 51079-37-9

6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-2-methyl-2,3-dihydro-1-benzofuran

Cat. No. B8551807
Key on ui cas rn: 51079-37-9
M. Wt: 300.4 g/mol
InChI Key: LVCBGOBYSZUUQI-UHFFFAOYSA-N
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Patent
US04002647

Procedure details

1-bromo-3,7-dimethyl-2,6-nonadiene and 6-hydroxy-2-methyl-2,3-dihydrobenzofuran are reacted to form 6-[(3,7-dimethyl-2,6-nonadienyl)- oxy]-2-methyl-2,3-dihydrobenzofuran of boiling point ca. 145° C./0.001 mmHg; nD20 = 1.5286;
Name
1-bromo-3,7-dimethyl-2,6-nonadiene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-hydroxy-2-methyl-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3]=[C:4]([CH3:12])[CH2:5][CH2:6][CH:7]=[C:8]([CH3:11])[CH2:9][CH3:10].[OH:13][C:14]1[CH:23]=[CH:22][C:17]2[CH2:18][CH:19]([CH3:21])[O:20][C:16]=2[CH:15]=1>>[CH3:12][C:4]([CH2:5][CH2:6][CH:7]=[C:8]([CH3:11])[CH2:9][CH3:10])=[CH:3][CH2:2][O:13][C:14]1[CH:23]=[CH:22][C:17]2[CH2:18][CH:19]([CH3:21])[O:20][C:16]=2[CH:15]=1

Inputs

Step One
Name
1-bromo-3,7-dimethyl-2,6-nonadiene
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC=C(CCC=C(CC)C)C
Name
6-hydroxy-2-methyl-2,3-dihydrobenzofuran
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=C(CC(O2)C)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=CCOC1=CC2=C(CC(O2)C)C=C1)CCC=C(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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